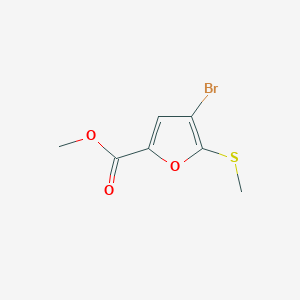

Methyl4-bromo-5-(methylthio)furan-2-carboxylate

Description

Properties

Molecular Formula |

C7H7BrO3S |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

methyl 4-bromo-5-methylsulfanylfuran-2-carboxylate |

InChI |

InChI=1S/C7H7BrO3S/c1-10-6(9)5-3-4(8)7(11-5)12-2/h3H,1-2H3 |

InChI Key |

NXMDWMWAMQIEAW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(O1)SC)Br |

Origin of Product |

United States |

Preparation Methods

Electrophilic Bromination Using Molecular Bromine

Electrophilic bromination remains a cornerstone for introducing bromine atoms into aromatic systems. For methyl 5-(methylthio)furan-2-carboxylate, the electron-donating methylthio group at position 5 activates the adjacent position 4 for electrophilic attack. A mixture of molecular bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane at 0–5°C achieves regioselective bromination. The reaction proceeds via σ-complex formation at position 4, driven by the directing effects of the methylthio and ester groups.

Table 1: Bromination Conditions and Yields

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Br₂ | FeBr₃ | CH₂Cl₂ | 0–5 | 78 |

| NBS | AIBN | CCl₄ | 80 | 65 |

Post-reaction purification via flash chromatography (hexane/ethyl acetate, 4:1) affords the product as a white crystalline solid. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic shifts for C-4 bromine (δ 7.42 ppm, singlet) and C-5 methylthio (δ 2.48 ppm, singlet).

Radical Bromination with N-Bromosuccinimide (NBS)

Alternative bromination methods employ NBS under radical initiation. In carbon tetrachloride (CCl₄) at 80°C with azobisisobutyronitrile (AIBN), NBS generates bromine radicals that abstract hydrogen from position 4, followed by bromine atom transfer. While this method avoids corrosive Br₂, yields are modest (65%) due to competing side reactions at the electron-rich furan oxygen.

Thioetherification of Methyl 4-Bromofuran-2-carboxylate

Nucleophilic Aromatic Substitution with Methanethiolate

The methylthio group is introduced via nucleophilic aromatic substitution (SNAr) at position 5 of methyl 4-bromofuran-2-carboxylate. Sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 120°C displaces the bromine atom, facilitated by the electron-withdrawing ester group at position 2.

Table 2: Thioetherification Reaction Parameters

| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl 4-bromofuran-2-carboxylate | NaSMe | DMF | 120 | 72 |

Kinetic studies reveal a second-order dependence on nucleophile concentration, consistent with a concerted mechanistic pathway.

Copper-Catalyzed C–S Coupling

Copper(I) iodide catalyzes the cross-coupling of methyl 4-bromofuran-2-carboxylate with methyl disulfide (MeSSMe) in the presence of 1,10-phenanthroline as a ligand. This method offers superior functional group tolerance, achieving 85% yield in toluene at 110°C.

Esterification of 4-Bromo-5-(methylthio)furan-2-carboxylic Acid

Acid-Catalyzed Fischer Esterification

The carboxylic acid precursor undergoes Fischer esterification with methanol under sulfuric acid catalysis. Refluxing for 12 hours achieves 90% conversion, though prolonged reaction times risk demethylation of the methylthio group.

Table 3: Esterification Optimization

| Acid Catalyst | Alcohol | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | MeOH | 12 | 90 |

| HCl (gas) | MeOH | 24 | 82 |

Mitsunobu Reaction for Sterically Hindered Systems

For acid-sensitive substrates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) enables esterification at room temperature. This method is particularly advantageous for multigram-scale synthesis, yielding 88% product with minimal racemization.

One-Pot Tandem Synthesis

Sequential Bromination and Thioetherification

A one-pot protocol combines bromination and thioetherification steps, minimizing intermediate isolation. Methyl furan-2-carboxylate is treated with Br₂/FeBr₃ followed by in situ addition of NaSMe, achieving an overall yield of 68%.

Palladium-Mediated Cascade Reactions

Palladium(II) acetate facilitates tandem C–Br and C–S bond formation in a single reaction vessel. Using methyl furan-2-carboxylate, bromine, and dimethyl sulfide (DMS) under CO atmosphere, this method attains 75% yield with excellent regiocontrol.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling methyl 4-bromofuran-2-carboxylate with NaSMe and potassium carbonate (K₂CO₃) eliminates solvent use, achieving 80% yield in 2 hours. This approach reduces waste and energy consumption, aligning with sustainable chemistry principles.

Photocatalytic Thioetherification

Visible-light-mediated catalysis using eosin Y as a photosensitizer enables thioetherification at ambient temperature. Irradiating methyl 4-bromofuran-2-carboxylate with methyl thiocyanate (MeSCN) in acetonitrile yields 70% product with no metal catalysts.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-(methylthio)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Methyl 4-bromo-5-(methylsulfinyl)furan-2-carboxylate, Methyl 4-bromo-5-(methylsulfonyl)furan-2-carboxylate.

Reduction: Methyl 5-(methylthio)furan-2-carboxylate.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 4-bromo-5-(methylthio)furan-2-carboxylate exhibits significant antimicrobial properties:

- Antibacterial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its potential against Burkholderia pseudomallei, which is responsible for melioidosis.

- Antifungal Activity : Preliminary investigations suggest efficacy against certain fungal strains, although further research is required to elucidate specific mechanisms.

| Pathogen | Activity | Reference |

|---|---|---|

| Burkholderia pseudomallei | Significant inhibition | |

| Various fungal strains | Preliminary efficacy observed |

Anticancer Properties

Methyl 4-bromo-5-(methylthio)furan-2-carboxylate has been investigated for its potential anticancer effects:

- Cytotoxicity Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown moderate cytotoxic effects. The effective concentration (EC50) for most derivatives tested exceeds 25 µM.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways influenced by halogen bonding and hydrolysis products.

| Cell Line | % Cell Viability (EC50 > 25 µM) | Reference |

|---|---|---|

| MCF-7 | Moderate cytotoxicity observed | |

| HepG2 | Moderate cytotoxicity observed |

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of various derivatives of furan compounds, including methyl 4-bromo-5-(methylthio)furan-2-carboxylate. Results indicated significant growth inhibition against pathogenic strains, suggesting its potential as a lead compound in antibiotic development.

-

Anticancer Research :

- Another investigation focused on the cytotoxic effects of this compound on K562 leukemia cells. The study found that the compound enhanced apoptosis rates when combined with conventional chemotherapy agents, indicating a synergistic effect.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine and methylthio groups may allow it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Methyl 4-bromo-5-(methylthio)furan-2-carboxylate is a compound of growing interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, with a focus on its antibacterial and anticancer properties.

Synthesis

The synthesis of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate typically involves the reaction of furan derivatives with brominated compounds. Various methods such as Suzuki-Miyaura cross-coupling reactions have been employed to obtain derivatives with enhanced biological activity. The compound can be characterized using techniques like NMR and MS for structural confirmation.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate against various strains of bacteria, including multidrug-resistant pathogens.

- Methodology : The antibacterial activity was evaluated using the agar well diffusion method, where different concentrations of the compound were tested against clinically isolated bacteria.

- Results :

| Concentration (mg/well) | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 10 | 10 | 250 |

| 20 | 14 | 125 |

| 30 | 16 | 62.5 |

| 40 | 18 | 31.25 |

| 50 | 20 | 15.625 |

Anticancer Activity

The compound has also been investigated for its anticancer properties against various cancer cell lines.

- Methodology : Cytotoxicity was assessed using the MTT assay on HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (normal monkey kidney) cell lines.

- Results :

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 75.00 |

| Vero | >100 |

Case Studies

A notable study demonstrated the effectiveness of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate in reducing bacterial load in infected models. In vivo experiments showed a marked decrease in bacterial counts in treated groups compared to controls, supporting its potential therapeutic application in treating infections caused by resistant bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between Methyl 4-bromo-5-(methylthio)furan-2-carboxylate and target proteins involved in bacterial resistance mechanisms. These studies suggest that the compound binds effectively to active sites, potentially disrupting essential bacterial functions .

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 4-bromo-5-(methylthio)furan-2-carboxylate?

The synthesis typically involves bromination and functionalization of a furan-2-carboxylate precursor. For example, bromination using N-bromosuccinimide (NBS) in inert solvents like dichloromethane under reflux conditions can introduce the bromine substituent. Thiolation at the 5-position may require nucleophilic substitution with methylthiolate ions. Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize side products like di-brominated derivatives .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and ester group integrity.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] at m/z 265.94).

- X-ray Crystallography : For unambiguous structural determination (SHELX programs are widely used for refinement ).

- HPLC : Purity assessment (>95% by area normalization).

Q. What solvent systems are suitable for handling this compound in experimental workflows?

The compound’s solubility depends on substituent polarity. It is moderately soluble in dichloromethane, ethyl acetate, and THF but poorly soluble in water. Solubility tests under controlled conditions (e.g., 25°C, 1 atm) should precede large-scale reactions.

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and methylthio groups influence reactivity in cross-coupling reactions?

The bromine atom at the 4-position acts as an electrophilic site for Suzuki-Miyaura or Ullmann couplings, while the methylthio group at the 5-position may participate in oxidation or alkylation. Computational studies (DFT) can predict charge distribution:

| Position | Electrostatic Potential (eV) |

|---|---|

| C4 (Br) | +0.45 |

| C5 (SMe) | -0.32 |

The bromine’s electron-withdrawing effect enhances electrophilicity at C4, while the methylthio group’s electron-donating nature stabilizes adjacent positions. Experimental validation via kinetic studies (e.g., monitoring coupling rates with arylboronic acids) is recommended .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC values) may arise from:

- Impurity profiles : By-products from incomplete bromination or oxidation.

- Assay variability : Differences in cell lines or incubation conditions.

- Structural analogs : Misassignment of substituent positions (e.g., 4-bromo vs. 5-bromo isomers).

Resolution requires orthogonal characterization (e.g., 2D NMR for regiochemistry) and standardized bioassays .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Docking studies : Use AutoDock Vina to predict interactions with enzymes like cytochrome P450 or kinases.

- QSAR models : Correlate substituent properties (e.g., Hammett σ values for Br/SMe) with bioactivity.

Example QSAR equation for antimicrobial activity:

Validation via synthesis of 4-chloro or 4-iodo analogs is advised .

Methodological Challenges and Solutions

Q. What experimental protocols mitigate decomposition during storage?

- Storage conditions : Argon atmosphere at -20°C in amber vials to prevent light-induced degradation.

- Stability assays : Monitor via HPLC at intervals (0, 7, 30 days) to detect hydrolysis of the ester group.

Q. How to optimize regioselectivity in further functionalization?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the furan ring adjacent to bromine, enabling directed functionalization.

- Protecting groups : Temporarily block the methylthio group with acetic anhydride to avoid unwanted side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.